6-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}pyridine-2-carboxylic acid hydrochloride
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Overview
Description
6-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}pyridine-2-carboxylic acid hydrochloride is a complex organic compound featuring a fused bicyclic structure with imidazo[1,2-a]pyridine and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. One common approach is the condensation of appropriate pyridine derivatives with imidazole derivatives under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and refluxing to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants and products. The process would be optimized for efficiency, yield, and purity, with rigorous quality control measures in place to ensure consistency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyridine or imidazole derivatives.
Scientific Research Applications
This compound has several applications in scientific research, including:
Medicinal Chemistry: It can serve as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.
Material Science: Its unique structure makes it useful in the development of advanced materials with specific electronic or optical properties.
Organic Synthesis:
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would be specific to the biological system and would require detailed study to fully understand.
Comparison with Similar Compounds
2,6-bis(imidazo[1,2-a]pyridin-2-yl)pyridine
6-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid dihydrochloride
5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid
Uniqueness: This compound is unique due to its specific structural features, which include the fused imidazo[1,2-a]pyridine and pyridine rings. These structural elements confer distinct chemical properties and reactivity patterns compared to similar compounds.
Properties
IUPAC Name |
6-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)pyridine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2.ClH/c17-13(18)10-5-3-4-9(14-10)11-8-16-7-2-1-6-12(16)15-11;/h3-5,8H,1-2,6-7H2,(H,17,18);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVXFJZBUHCBNN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=C(N=C2C1)C3=NC(=CC=C3)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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